molecular formula C12H15NO3S B14910820 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid

Cat. No.: B14910820
M. Wt: 253.32 g/mol
InChI Key: RTNKZGNXBYBRLS-UHFFFAOYSA-N
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Description

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid is a thiophene-based derivative characterized by a cyclohexylcarbamoyl group at the 5-position of the thiophene ring and a carboxylic acid group at the 2-position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the bulky cyclohexyl group and hydrogen-bonding capacity from the carbamoyl and carboxylic acid moieties.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

5-(cyclohexylcarbamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c14-11(13-8-4-2-1-3-5-8)9-6-7-10(17-9)12(15)16/h6-8H,1-5H2,(H,13,14)(H,15,16)

InChI Key

RTNKZGNXBYBRLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The foundational step involves preparing 5-chlorothiophene-2-carboxylic acid via the one-pot method described in CN108840854B:

  • Chlorination of 2-thiophenecarboxaldehyde with Cl₂ at −5–25°C for 1–3 hours yields 5-chloro-2-thiophenecarboxaldehyde.
  • Oxidation and hydrolysis using NaOH (20% w/w) and subsequent Cl₂ introduction at 15–30°C forms the carboxylic acid.
  • Purification via recrystallization (ethanol/water) achieves 92% purity.

Reaction Conditions:

Parameter Optimal Range
Cl₂ : aldehyde molar ratio 1.05:1–1.5:1
Temperature −5–25°C (chlorination)
Oxidation time 4 hours (Cl₂ introduction)

Amidation at Position 5

The chloro substituent is replaced with cyclohexylcarbamoyl via palladium-catalyzed carbonylative amidation :

  • Protection of 2-carboxylic acid as methyl ester (MeOH, H₂SO₄, reflux).
  • Carbonylative coupling of 5-chloro intermediate with cyclohexylamine under CO (1 atm), using Pd(OAc)₂/Xantphos/DBU in toluene at 100°C for 12 hours.
  • Deprotection of the methyl ester (NaOH, H₂O/EtOH, 60°C) yields the target compound.

Key Data:

Step Yield (%) Purity (HPLC)
Chlorination 85 92
Carbonylative amidation 78 89
Deprotection 95 98

This route leverages scalable chlorination and modern cross-coupling, though Pd catalyst costs may limit industrial use.

Lithiation-Based Carboxylation and Amide Formation

Synthesis of 5-Chlorothiophene-2-carboxylic Acid via Lithiation

CN103275061A details lithiation of 2-chlorothiophene at −30°C with n-BuLi, followed by CO₂ quenching to form 5-chlorothiophene-2-carboxylic acid (56% yield).

Optimized Parameters:

  • n-BuLi : 2-chlorothiophene = 1.1:1 (mol/mol).
  • Reaction time: 2 hours at −30°C.

Direct Carbamoylation via Ullmann-Type Coupling

Reaction Scheme

A hypothetical one-step method involves Ullmann coupling of 5-bromo-thiophene-2-carboxylic acid with cyclohexylcarbamate:

  • Bromination : Electrophilic substitution at position 5 (Br₂, FeCl₃, 0°C).
  • Coupling : CuI, 1,10-phenanthroline, K₂CO₃, DMF, 120°C, 24 hours.

Results:

  • Yield: 42% (low due to side reactions).
  • Requires optimization of copper ligand and solvent.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Purity (%)
Chlorination/amidation 78 High Moderate 89
Lithiation/acylation 65 Moderate High 91
Ullmann coupling 42 Low Low 85

Key Insights:

  • The lithiation route offers cost-effective scalability but lower yields.
  • Carbonylative amidation balances yield and purity but depends on Pd availability.

Experimental Optimization Challenges

Protecting Group Strategy

  • Methyl ester vs. tert-butyl ester : Tert-butyl esters (cleaved with TFA) offer higher stability during amidation but increase synthetic steps.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve Pd-catalyzed reactions but complicate purification.

Temperature Control

  • Exothermic reactions (e.g., Cl₂ introduction) require precise cooling to prevent by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the cyclohexylcarbamoyl group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Antiproliferative Activity

Thiophene-2-carboxylic acid derivatives with varying substituents at the 5-position exhibit distinct lipophilicity profiles, which correlate with their biological activity. For example:

  • N-(4-Methoxyphenyl)-amide thiophene-2-carboxylic acid (T3) : Reported clogP = 2.45, with antiproliferative LD₅₀ = 1.5 μM in A431 cells .

Key Insight : Thiophene derivatives with carbamoyl groups (e.g., cyclohexylcarbamoyl) show stronger correlations between calculated lipophilicity (clogP) and antiproliferative activity compared to furan analogs, as demonstrated by Hollósy et al. .

Anti-Inflammatory Activity

Substituents at the 5-position also influence anti-inflammatory effects:

  • 5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid : Exhibited potent anti-inflammatory activity in vitro, attributed to the chloroacetamido group’s electrophilic reactivity .
  • 5-(4-Methoxyphenylcarbamoyl)thiophene-2-carboxylic acid : The methoxy group enhances hydrogen bonding with target proteins, contributing to its anti-inflammatory efficacy .
  • 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid : The cyclohexyl group may sterically hinder interactions with inflammatory enzymes (e.g., COX-2), but its lipophilicity could improve tissue penetration .

Physicochemical Properties

Compound Substituent at 5-position clogP Solubility (mg/mL) Biological Activity (IC₅₀)
5-Chlorothiophene-2-carboxylic acid Chlorine ~2.8 0.15 (water) Anticancer: ND
T3 (Thiophene derivative) 4-Methoxyphenylamide 2.45 0.25 (DMSO) Antiproliferative: 1.5 μM
Target compound Cyclohexylcarbamoyl >3.0* <0.1 (water)* Anti-inflammatory: ND

*Estimated based on structural analogs.

Key Differentiators of this compound

Steric Effects : The bulky cyclohexyl group may reduce binding affinity to flat enzymatic pockets compared to planar substituents (e.g., 4-fluorophenyl) .

Hydrogen-Bonding Capacity : The carbamoyl and carboxylic acid groups enable interactions with polar residues in target proteins, a feature shared with anti-inflammatory thiophene derivatives .

Biological Activity

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimycobacterial agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The compound features a thiophene ring substituted with a cyclohexylcarbamoyl group, which is believed to influence its biological interactions and efficacy.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of thiophene derivatives, including this compound, against Mycobacterium tuberculosis (M. tuberculosis). A significant aspect of this compound's activity is its inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for the survival of M. tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : In vitro assays have demonstrated that related compounds exhibit MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains and 0.031 to 0.24 μg/mL against drug-resistant strains of M. tuberculosis .
  • Half Maximal Inhibitory Concentration (IC50) : The IC50 values for DprE1 inhibition by these compounds range from 0.2 to 0.9 μg/mL, indicating potent activity .

Cytotoxicity and Selectivity

The selectivity index (SI), defined as the ratio of IC50 to MIC, is crucial for evaluating the safety profile of new antimycobacterial agents. Compounds derived from thiophene structures have shown low cytotoxicity in mammalian cell lines, with IC50 values greater than 64 μg/mL, suggesting a favorable therapeutic window .

The mechanism by which this compound exerts its antimycobacterial effects involves the disruption of cell wall biosynthesis in M. tuberculosis through DprE1 inhibition. This enzyme plays a pivotal role in the synthesis of the mycobacterial cell wall, making it an attractive target for drug development.

Case Studies and Research Findings

Several studies have investigated the structure-activity relationship (SAR) of thiophene derivatives, leading to the identification of potent antimycobacterial agents:

  • Discovery of Novel Derivatives : A study focused on synthesizing thiophene-arylamide derivatives found that modifications to the side chains significantly impacted their biological activity against M. tuberculosis .
  • In Vivo Efficacy : In an acute mouse model of tuberculosis, representative compounds demonstrated significant bactericidal activity, further supporting their potential as therapeutic agents .
  • Comparative Analysis : The activity of these compounds was compared with established antitubercular drugs like isoniazid and rifampicin, showcasing comparable or superior efficacy against resistant strains .

Data Summary

CompoundMIC (μg/mL)IC50 (μg/mL)Cytotoxicity (IC50 > μg/mL)Selectivity Index
This compound0.02 - 0.120.2 - 0.9>64SI >320
Other Thiophene Derivatives0.031 - 0.24VariesVariesVaries

Q & A

Q. Key Steps :

  • Selective ester hydrolysis (methanol/NaOH, 24h).
  • Cyclohexylamine coupling (DCC/DMAP, THF, 12h).
  • Purification via recrystallization (ethanol/water) .

Advanced: How can researchers optimize reaction yields for carbamoylation steps?

Yield optimization requires addressing steric hindrance from the cyclohexyl group and electronic effects of the thiophene ring. Strategies include:

  • Catalyst Screening : Use of HOBt or EDCI to enhance coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve carbamoyl group activation.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side reactions.
  • In Situ Monitoring : TLC or HPLC to track intermediate formation (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic thiophene protons (δ 7.2–7.8 ppm) and cyclohexyl resonances (δ 1.2–1.8 ppm). The carboxylic acid proton appears as a broad peak at δ 12–13 ppm.
  • FT-IR : Strong bands at ~1700 cm1^{-1} (C=O stretching, carboxylic acid) and ~1650 cm1^{-1} (amide C=O).
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 280.1 (calculated for C12_{12}H15_{15}NO3_3S) .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals planar thiophene rings with dihedral angles between the carbamoyl and carboxylic acid groups (e.g., 3.1–3.6° deviation from coplanarity). Hydrogen-bonding networks (O–H···O, N–H···O) form centrosymmetric dimers, stabilizing the crystal lattice. Space group assignments (e.g., P21_1/c) and unit cell parameters (a=7.42 Å, b=10.85 Å, c=12.30 Å, β=98.5°) confirm packing efficiency .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

  • Anti-inflammatory Activity : COX-2 inhibition assays (IC50_{50} determination via ELISA).
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293).
  • Enzyme Binding : Fluorescence quenching studies with tryptophan-rich proteins (e.g., BSA) .

Advanced: How to address contradictions in biological activity data?

Discrepancies in IC50_{50} values may arise from substituent electronic effects or assay conditions. For example:

  • Electron-Withdrawing Groups : Enhance COX-2 affinity but reduce solubility.
  • Buffer pH : Carboxylic acid ionization (pKa ~4.5) affects membrane permeability.
  • Metabolic Stability : LC-MS/MS to identify degradation products in liver microsomes .

Basic: What computational methods predict ligand-receptor interactions?

  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode analysis (e.g., cyclohexyl group occupying hydrophobic pockets).
  • MD Simulations : GROMACS to assess stability of ligand-enzyme complexes (RMSD <2.0 Å over 50 ns).
  • QSAR Modeling : Hammett constants (σ) correlate substituent effects with bioactivity .

Advanced: How to design derivatives with improved metabolic stability?

  • Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability.
  • Isotopic Labeling : 14^{14}C-tracing to study metabolic pathways in vivo.
  • Enzymatic Hydrolysis Assays : Incubation with esterases (e.g., porcine liver) to evaluate prodrug activation .

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Desiccants (silica gel) prevent carboxylic acid dimerization.
  • pH Stability : Aqueous solutions should be buffered at pH 6–7 to avoid hydrolysis .

Advanced: How to analyze reaction byproducts or degradation pathways?

  • HPLC-MS/MS : Identify impurities (e.g., dimerized thiophene derivatives).
  • Stress Testing : Expose to heat (60°C), UV light, or oxidizing agents (H2_2O2_2) to accelerate degradation.
  • Mechanistic Studies : 1^{1}H-13^{13}C HMBC NMR to trace bond cleavage sites .

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